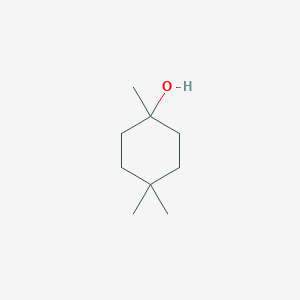

1,4,4-Trimethylcyclohexan-1-ol

Description

Contextualization within Cyclohexanol (B46403) Chemistry

Cyclohexanols are organic compounds that consist of a cyclohexane (B81311) ring where one hydrogen atom is substituted by a hydroxyl (-OH) group. wikipedia.orgatamanchemicals.com These compounds are pivotal in organic synthesis, serving as intermediates in the production of various commercially important substances. britannica.comchemicalbook.com For instance, cyclohexanol itself is a major precursor in the manufacturing of nylons. wikipedia.orgatamanchemicals.comchemicalbook.com

The reactivity of cyclohexanols is largely dictated by the nature of the alcohol group—whether it is primary, secondary, or tertiary. britannica.combyjus.com 1,4,4-Trimethylcyclohexan-1-ol is classified as a tertiary alcohol because the carbon atom bonded to the hydroxyl group is also attached to three other carbon atoms. libretexts.org This classification is crucial as it predicts the compound's behavior in various chemical reactions. For example, unlike primary and secondary alcohols, tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. britannica.combyjus.comsavemyexams.com

Furthermore, the cyclohexane ring in these compounds typically adopts a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions, with the latter generally being more stable for bulky groups. In the case of this compound, the conformational preferences are influenced by the presence of the multiple methyl groups.

Structural Characteristics and Chemical Significance

The molecular formula of this compound is C₉H₁₈O, and it has a molecular weight of 142.24 g/mol . americanelements.com Its structure is defined by a cyclohexane ring with a hydroxyl group and a methyl group attached to the same carbon atom (C1), and two methyl groups (a gem-dimethyl group) attached to the fourth carbon atom (C4). chegg.com This specific arrangement of substituents has significant implications for its chemical reactivity and physical properties.

The tertiary nature of the alcohol group in this compound is a key determinant of its chemical behavior. Tertiary alcohols readily undergo SN1 reactions with hydrogen halides, where the hydroxyl group is protonated and leaves as a water molecule to form a stable tertiary carbocation. libretexts.orgmasterorganicchemistry.com They can also undergo acid-catalyzed dehydration (an E1 reaction) to form alkenes. libretexts.org In the case of this compound, dehydration would likely lead to the formation of 1,4,4-trimethylcyclohexene. chemsrc.com

The steric hindrance created by the three methyl groups also plays a significant role in the molecule's reactivity. These bulky groups can shield the hydroxyl group and the cyclohexane ring from attack by reagents, influencing the regioselectivity and stereoselectivity of reactions.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5364-87-4 |

| InChI Key | QXHUHSXYYKIAGS-UHFFFAOYSA-N |

This data is compiled from multiple sources. americanelements.comchemsrc.com

Vibrational spectroscopy techniques like FT-IR can provide further insight into the structural features of this compound. The hydroxyl group typically shows a characteristic stretching vibration in the region of 3300-3600 cm⁻¹, with the precise frequency being influenced by hydrogen bonding.

Structure

3D Structure

Properties

IUPAC Name |

1,4,4-trimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2)4-6-9(3,10)7-5-8/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHUHSXYYKIAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4,4 Trimethylcyclohexan 1 Ol

Laboratory-Scale Synthetic Routes

The synthesis of 1,4,4-trimethylcyclohexan-1-ol in a laboratory setting can be accomplished through several key pathways, each with its own set of reagents and conditions.

Reduction of Ketone Precursors

A common and straightforward approach to synthesizing this compound is through the reduction of a corresponding ketone precursor. This can be achieved via catalytic hydrogenation or through a two-step process involving a selective reduction followed by hydrogenation.

The direct catalytic hydrogenation of 1,4,4-trimethylcyclohexanone offers a direct route to the desired tertiary alcohol. This method involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl group.

Detailed research has shown that catalysts such as palladium chloride or magnesium acetate (B1210297) are effective for this transformation. The reaction is typically carried out in a non-polar solvent like hexane (B92381) under a hydrogen gas atmosphere of 1 to 3 atmospheres. The mechanism of catalytic hydrogenation of ketones on metal surfaces generally involves the adsorption of both the ketone and hydrogen onto the catalyst surface. This is followed by the stepwise addition of hydrogen atoms to the carbonyl carbon and oxygen, ultimately leading to the formation of the alcohol. The temperature can influence the reaction's selectivity and rate, with temperatures in the range of 325–400 K generally favoring the formation of the corresponding alcohol for similar cyclohexanone (B45756) derivatives.

| Catalyst | Solvent | Hydrogen Pressure (atm) | Temperature (K) |

| Palladium Chloride | Hexane | 1-3 | 325-400 |

| Magnesium Acetate | Hexane | 1-3 | 325-400 |

An alternative two-step method involves the initial selective reduction of an α,β-unsaturated ketone, 2,4,4-trimethylcyclohex-2-en-1-one, to an allylic alcohol, which is then hydrogenated to the saturated tertiary alcohol.

The first step, a Luche reduction, is highly selective for the 1,2-reduction of α,β-unsaturated ketones, meaning it preferentially attacks the carbonyl group over the carbon-carbon double bond. This is achieved using a combination of sodium borohydride (B1222165) and a cerium salt, typically cerium(III) chloride heptahydrate, in a protic solvent like methanol (B129727) at low temperatures (e.g., 0 °C). The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon. This method is known for its high yields, with the synthesis of 2,4,4-trimethylcyclohex-2-en-1-ol from its corresponding enone achieving a yield of 94%.

The subsequent step is the hydrogenation of the resulting allylic alcohol, 2,4,4-trimethylcyclohex-2-en-1-ol, to yield this compound. This is a standard catalytic hydrogenation reaction where hydrogen gas is passed through a solution of the allylic alcohol in the presence of a catalyst, such as Palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. The catalyst facilitates the addition of hydrogen across the carbon-carbon double bond to give the saturated alcohol.

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Luche Reduction | 2,4,4-Trimethylcyclohex-2-en-1-one, Sodium borohydride, Cerium(III) chloride heptahydrate | Methanol | 0 | 94 |

| Hydrogenation | 2,4,4-Trimethylcyclohex-2-en-1-ol, Hydrogen gas, Palladium on carbon (Pd/C) | Ethanol | Room Temperature | High |

Acid-Catalyzed Cyclization of Substituted Cyclohexenols

The construction of the this compound ring system can also be achieved through the acid-catalyzed intramolecular cyclization of appropriately substituted acyclic precursors, such as certain substituted cyclohexenols. This biomimetic approach mimics the natural cyclization of terpenes.

Strong acids, such as sulfuric acid, or Lewis acids like boron trifluoride etherate (BF₃·Et₂O), can be employed to promote this intramolecular reaction. For example, the acid-catalyzed cyclization of a molecule like linalool (B1675412) can lead to the formation of various cyclic monoterpenoids. The mechanism involves the protonation of a hydroxyl group or a double bond, leading to the formation of a carbocation. This carbocation is then attacked by an internal nucleophile, in this case, a double bond, to form the cyclic structure. A subsequent reaction with water then forms the tertiary alcohol. The specific substitution pattern of the starting material is crucial for obtaining the desired 1,4,4-trimethylcyclohexyl skeleton.

Alkylation of Cyclohexanol (B46403) Derivatives

Another synthetic strategy involves the alkylation of a suitable cyclohexanone derivative. Specifically, this compound can be prepared from 4,4-dimethylcyclohexanone (B1295358) through the addition of a methyl group to the carbonyl carbon.

This transformation is typically achieved using an organometallic reagent such as a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) or an organolithium reagent (e.g., methyllithium, CH₃Li). The reaction involves the nucleophilic attack of the carbanionic methyl group from the organometallic reagent on the electrophilic carbonyl carbon of 4,4-dimethylcyclohexanone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol, this compound. This method is a classic and reliable way to form carbon-carbon bonds and introduce a methyl group at the carbonyl position.

| Starting Material | Reagent | Reaction Type | Product |

| 4,4-Dimethylcyclohexanone | Methylmagnesium bromide | Grignard Reaction | This compound |

Other Reductive Approaches

Beyond catalytic hydrogenation, other reductive methods can be employed to convert 1,4,4-trimethylcyclohexanone to this compound. A prominent example is the use of metal hydride reducing agents.

Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for ketones. The reaction is typically carried out in a protic solvent such as methanol or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent to yield the alcohol. For sterically hindered ketones like 1,4,4-trimethylcyclohexanone, the reaction may be slower compared to unhindered ketones, but it generally proceeds with high yield. This method offers an advantage in terms of operational simplicity and does not require specialized high-pressure equipment needed for catalytic hydrogenation.

Hydride Reductions (e.g., Sodium Borohydride with Cerium(III) Chloride Heptahydrate)

The synthesis of this compound from its corresponding ketone precursor, 1,4,4-Trimethylcyclohexanone, can be effectively achieved through a hydride reduction. A notable example of such a transformation is the Luche reduction, which employs a combination of sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O).

This method is particularly valued for its high chemoselectivity. The role of the cerium(III) chloride is crucial; it acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In alcoholic solvents like methanol, cerium(III) chloride also facilitates the formation of sodium methoxyborohydrides. These modified borohydride species are considered "harder" nucleophiles according to Hard and Soft Acids and Bases (HSAB) theory. This increased hardness directs the hydride to attack the hard electrophilic carbonyl carbon, leading to the efficient formation of the alcohol. The general reaction scheme for the reduction of the ketone precursor is presented below.

Reaction Scheme for the Luche Reduction of 1,4,4-Trimethylcyclohexanone

| Reactant | Reagents | Solvent | Product |

|---|

This method is advantageous as the reactions are typically conducted at or below room temperature and are often high-yielding. The conditions are mild and tolerate a variety of functional groups, which is a significant benefit in the synthesis of more complex molecules.

Industrial Synthesis Considerations

Detailed public-domain information specifically outlining the industrial-scale synthesis of this compound is limited. However, general principles of chemical process scale-up for related substituted cyclohexanols can provide insight into the key considerations for its potential large-scale production. The primary industrial route would likely involve the catalytic hydrogenation of the precursor, 1,4,4-Trimethylcyclohexanone.

Scalability and Process Optimization

Scaling up the synthesis of this compound from a laboratory procedure to an industrial process involves addressing several critical factors. The choice of catalyst is paramount; while precious metal catalysts like palladium or platinum are effective, their cost can be a significant factor on an industrial scale. researchgate.net Therefore, process optimization would focus on maximizing catalyst efficiency and lifespan, potentially through the use of catalyst supports or by exploring more cost-effective catalysts like Raney Nickel.

Process optimization would also involve a detailed study of reaction parameters to maximize yield and throughput while minimizing costs and environmental impact. Key variables for optimization include:

Temperature and Pressure: Catalytic hydrogenations are sensitive to both. Higher temperatures and pressures can increase reaction rates but may also lead to side reactions or catalyst degradation. Finding the optimal balance is crucial for an efficient process.

Solvent Selection: The choice of solvent can influence reaction rates, selectivity, and the ease of product purification. An ideal industrial solvent would be inexpensive, effective, recyclable, and have a low environmental footprint.

Catalyst Loading and Separation: Minimizing the amount of catalyst needed (catalyst loading) is important for cost-effectiveness. Furthermore, an efficient method for separating the catalyst from the product stream for reuse is a critical aspect of a sustainable industrial process.

Reaction Time: Optimizing reaction time is essential for maximizing reactor throughput.

Response surface methodology and other statistical design of experiment (DoE) techniques are often employed to systematically investigate these parameters and identify the optimal operating conditions for large-scale production. ntnu.no

Selectivity in Industrial Production

In the context of producing this compound, selectivity refers to the ability to produce the desired tertiary alcohol while minimizing the formation of byproducts. The primary challenge in the hydrogenation of substituted cyclohexanones is preventing over-reduction or side reactions.

For the synthesis of this compound, the key is the selective hydrogenation of the carbonyl group of 1,4,4-Trimethylcyclohexanone. Industrial processes would need to carefully control conditions to prevent further reduction of the alcohol or other unintended reactions. The choice of catalyst and reaction conditions plays a direct role in controlling selectivity. For instance, certain catalysts may favor the formation of the desired alcohol, while others might lead to different isomers or byproducts under specific temperature and pressure regimes. princeton.edu

Chemical Reactivity and Transformative Potential of 1,4,4 Trimethylcyclohexan 1 Ol

Reduction Reactions

The reduction of an alcohol functional group is not a typical transformation, as alcohols are generally considered to be in a reduced state. The more relevant reaction in this context is the deoxygenation of the alcohol, which involves the removal of the hydroxyl group to form an alkane. Tertiary alcohols such as 1,4,4-trimethylcyclohexan-1-ol can undergo deoxygenation.

One effective method for the deoxygenation of tertiary alcohols is the use of hydrosilanes, such as triethylsilane (Et₃SiH), in the presence of a strong Lewis acid or Brønsted acid. wikipedia.orgthieme-connect.de The reaction proceeds through the formation of a stable tertiary carbocation, which is then reduced by the hydrosilane.

Table 2: Deoxygenation of Tertiary Alcohols

| Reagent System | Product from this compound |

| Hydrosilane (e.g., Et₃SiH) + Strong Acid (e.g., BF₃·OEt₂) | 1,1,4-Trimethylcyclohexane |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be substituted by a halide in the presence of a hydrogen halide (HX). This reaction proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. The first step involves the protonation of the hydroxyl group by the acid, forming a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. This carbocation is then attacked by the halide ion to form the final product.

Reagents such as phosphorus tribromide (PBr₃), which are effective for converting primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism, are generally ineffective for tertiary alcohols like this compound. wikipedia.orglibretexts.org This is due to the steric hindrance around the α-carbon, which prevents the backside attack required for an Sₙ2 reaction.

Table 3: Substitution Reactions of this compound

| Reagent | Mechanism | Product |

| HBr | Sₙ1 | 1-Bromo-1,4,4-trimethylcyclohexane |

| HCl | Sₙ1 | 1-Chloro-1,4,4-trimethylcyclohexane |

| PBr₃ | Sₙ2 (ineffective) | No reaction wikipedia.org |

Dehydration Reactions (Inferred)

The acid-catalyzed dehydration of this compound is a classic example of an E1 (elimination, unimolecular) reaction. In the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the hydroxyl group is protonated and leaves as water to form a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

The major product of this reaction is expected to be 1,4,4-trimethylcyclohex-1-ene, following Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. The formation of the less substituted alkene, 3,3,6-trimethylcyclohex-1-ene, is also possible but is expected to be a minor product. The reaction is typically driven to completion by removing the alkene product by distillation as it is formed. umass.eduumass.edu

Table 4: Dehydration of this compound

| Catalyst | Mechanism | Major Product | Minor Product (potential) |

| Sulfuric Acid (H₂SO₄) | E1 | 1,4,4-Trimethylcyclohex-1-ene | 3,3,6-Trimethylcyclohex-1-ene |

| Phosphoric Acid (H₃PO₄) | E1 | 1,4,4-Trimethylcyclohex-1-ene | 3,3,6-Trimethylcyclohex-1-ene |

Spectroscopic Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) isotopes, a detailed map of the molecular skeleton can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1,4,4-trimethylcyclohexan-1-ol offers a wealth of information regarding the number, connectivity, and chemical environment of the hydrogen atoms within the molecule. Key signals in the spectrum include a broad peak for the hydroxyl proton, typically observed in the region of δ 1.5–2.0 ppm. The protons of the three methyl groups give rise to signals in the upfield region, generally between δ 0.8–1.2 ppm. More specifically, a singlet integrating to nine protons is often observed around δ 1.23 ppm, corresponding to the three methyl groups on the cyclohexane (B81311) ring. The protons on the cyclohexane backbone itself produce a series of multiplets, reflecting the complex spin-spin coupling interactions between adjacent axial and equatorial protons. These signals are typically found in the region of δ 3.5–4.0 ppm.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.23 | Singlet | 9H | Protons of the three methyl groups |

| ~1.5-2.0 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| ~3.5-4.0 | Multiplet | 8H | Cyclohexane ring protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct count of the unique carbon environments within this compound. The carbon atom bearing the hydroxyl group (C-OH) is characteristically deshielded and appears at a chemical shift of approximately δ 71.5 ppm. The carbon atoms of the methyl groups are observed at higher field, with a representative signal around δ 33.5 ppm. Due to the symmetry of the molecule, not all nine carbon atoms are chemically distinct, leading to fewer than nine signals in the spectrum. The quaternary carbon at position 4, bonded to two methyl groups, and the carbon at position 1, bonded to a methyl group and a hydroxyl group, will have distinct chemical shifts from the methylene (B1212753) carbons of the ring.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~71.5 | C-OH |

| ~33.5 | C-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that reveals the presence of specific functional groups. The IR spectrum of this compound is dominated by absorptions corresponding to the hydroxyl and alkyl moieties. A prominent, broad absorption band is typically observed in the region of 3600–3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is a result of intermolecular hydrogen bonding. Another key diagnostic absorption is the C-O stretching vibration, which appears in the range of 1200–1050 cm⁻¹. The spectrum also displays strong absorptions in the 3000–2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl and methylene groups of the cyclohexane ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3600-3200 | O-H Stretch | Alcohol |

| ~3000-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1200-1050 | C-O Stretch | Alcohol |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a significant peak at M-18. Another expected fragmentation is the loss of a methyl group (-CH₃), leading to a peak at M-15. The fragmentation pattern will also likely show peaks corresponding to the cleavage of the cyclohexane ring, providing further structural information.

X-ray Crystallography for Related Cyclohexanol (B46403) Derivatives

While obtaining a single crystal of this compound for X-ray diffraction analysis can be challenging due to its physical state, the study of closely related crystalline cyclohexanol derivatives provides invaluable insights into the preferred conformations and intramolecular interactions that govern the molecular architecture. X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional structure in the solid state.

Studies on substituted cyclohexanols have confirmed that the cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions. For bulky substituents, such as methyl groups, the equatorial position is generally more energetically favorable to reduce steric hindrance. In the case of this compound, the gem-dimethyl group at the 4-position and the methyl and hydroxyl groups at the 1-position will influence the conformational equilibrium of the ring. The analysis of crystal structures of similar compounds helps in understanding the subtle interplay of steric and electronic effects that determine the final molecular geometry.

Computational Chemistry and Theoretical Investigations

Molecular Modeling of Conformations and Steric Hindrance

The structure of 1,4,4-trimethylcyclohexan-1-ol, with its cyclohexane (B81311) core, is defined by a distinct three-dimensional geometry. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents—a hydroxyl group and a methyl group on the first carbon (C1), and two methyl groups on the fourth carbon (C4)—can occupy either axial or equatorial positions. The relative stability of these conformers is largely dictated by steric interactions.

Molecular modeling demonstrates that substituents, particularly bulky ones, are more stable in the equatorial position to avoid 1,3-diaxial interactions, which are significant steric clashes with other axial substituents. In this compound, the gem-dimethyl group at C4 and the methyl group at C1 create substantial steric hindrance. This crowding influences the preferred conformation of the molecule, with a strong preference for placing the largest groups in equatorial positions to maintain the lowest energy state.

The positioning of the hydroxyl group is also critical. An axial hydroxyl group experiences greater steric hindrance, which can influence its reactivity. The bulky methyl groups can effectively shield the hydroxyl group from reacting with other molecules, a factor that significantly impacts the regioselectivity and stereoselectivity of its chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | This compound |

Prediction of Reactivity and Reaction Pathways

Theoretical models are instrumental in predicting the reactivity of this compound. As a tertiary alcohol, the carbon atom bonded to the hydroxyl group is also attached to three other carbon atoms. This structural feature is a key determinant of its chemical behavior, rendering it resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon.

Computational studies can predict how the conformational equilibrium influences reaction pathways. For instance, the stereochemical arrangement of the hydroxyl group is a significant factor:

Axial Hydroxyl Group : The increased steric hindrance of an axial -OH group can lower the rates of nucleophilic substitution reactions but may favor elimination reactions, such as dehydration under acidic conditions.

Equatorial Methyl Groups : These groups help to stabilize the chair conformation, which in turn can influence the regioselectivity of reactions like oxidation, potentially favoring the formation of ketones at less hindered positions if the molecule were to undergo rearrangement or reaction at another site.

The significant steric hindrance provided by the three methyl groups can shield the hydroxyl group and the cyclohexane ring from attack by reagents, thereby controlling the regioselectivity and stereoselectivity of reactions.

Quantum Chemical Calculations (Inferred)

While specific quantum chemical calculations for this compound are not detailed in the provided search results, it can be inferred that methods such as Density Functional Theory (DFT) would be highly valuable for its study. High-level quantum chemical calculations have been successfully used to elucidate the conformational preferences of similarly substituted cyclohexanes. For example, such calculations have clarified the reasons for unexpected conformational equilibria in 1-methyl-1-phenylcyclohexane. nih.gov

For this compound, DFT calculations could be employed to:

Accurately determine the energies of the different chair and boat conformers.

Calculate the energy barriers for ring inversion between different conformers.

Analyze the electronic properties, such as the charge distribution and frontier molecular orbitals (HOMO/LUMO), to predict sites of electrophilic and nucleophilic attack.

Model transition states of potential reactions to understand reaction mechanisms and predict activation energies.

These calculations would provide a quantitative understanding of the factors governing the molecule's structure and reactivity, complementing experimental findings.

Machine Learning Approaches in Chemical Reaction Prediction

The application of machine learning (ML) in chemistry is a rapidly growing field, offering powerful tools for predicting reaction outcomes and optimizing conditions. researchgate.netacs.org Although specific ML models trained on this compound are not documented, the general methodologies are highly applicable.

ML models, often trained on vast databases of known reactions, can predict the major products of a chemical transformation given a set of reactants and reagents. researchgate.netacs.org For a molecule like this compound, a trained neural network could predict its behavior in various reaction types. Furthermore, these models can suggest optimal reaction conditions, including the most suitable catalysts, solvents, and temperature, potentially accelerating the discovery of new synthetic routes. researchgate.net

Recent advancements have also seen the development of ML models that can predict kinetic solvent effects on reaction rates by learning from large datasets generated through quantum chemistry methods. nih.gov Such a model could, in theory, predict how the reaction rates of this compound would change in different solvents based solely on its molecular structure. These predictive capabilities can significantly reduce the experimental effort required in synthetic chemistry. rjptonline.org

Stereochemical Considerations and Chiral Synthesis

Diastereomeric and Enantiomeric Forms of Cyclohexanol (B46403) Derivatives

The specific compound, 1,4,4-trimethylcyclohexan-1-ol, is an achiral molecule. This is due to the presence of a plane of symmetry that passes through the carbon atoms C1 and C4, which bear the substituents. spcmc.ac.in Therefore, it does not have an enantiomer and cannot exist in optically active forms.

However, the broader class of substituted cyclohexanol derivatives frequently exhibits stereoisomerism. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. These can be categorized as either enantiomers or diastereomers.

Enantiomers: These are non-superimposable mirror images of each other. A molecule must be chiral (lack a plane of symmetry or a center of inversion) to have an enantiomer. For example, if the substitution pattern on the cyclohexane (B81311) ring removes all planes of symmetry, enantiomeric pairs are possible.

Diastereomers: These are stereoisomers that are not mirror images of each other. chegg.com In cyclohexanol derivatives, diastereomerism commonly arises from the relative orientation of substituents on the ring, leading to cis and trans isomers. libretexts.orgopenstax.org

In a cis isomer , two substituents are on the same face of the cyclohexane ring. libretexts.org

In a trans isomer , two substituents are on opposite faces of the ring. libretexts.org

For instance, in 1,2-dimethylcyclohexane, the cis and trans isomers are diastereomers. The trans isomer is chiral and exists as a pair of enantiomers, while the cis isomer is an achiral meso compound. openstax.org Similarly, 1,3,5-trimethylcyclohexane (B44294) has two distinct cis-trans isomers. echemi.comstackexchange.com The stability and properties of these diastereomers are often different due to varying steric interactions. libretexts.org

Enantioselective Synthetic Strategies for Analogs

While this compound is achiral, the synthesis of chiral cyclohexanol analogs in an enantiomerically pure form is a significant area of organic chemistry. semanticscholar.org Enantioselective strategies aim to produce one enantiomer preferentially over the other.

Several modern synthetic methods are employed for this purpose:

Asymmetric Transfer Hydrogenation (ATH): This technique is highly effective for the enantioselective reduction of prochiral ketones, such as substituted cyclohexenones, to chiral alcohols. semanticscholar.orgmdpi.com Bifunctional ruthenium catalysts are often used, which can deliver hydrogen selectively to one face of the carbonyl group, resulting in high enantiomeric excess (ee) of the desired alcohol. semanticscholar.orgmdpi.com By selecting the appropriate enantiomer of the catalyst, it is possible to synthesize either enantiomer of the target alcohol from the same starting material. semanticscholar.org

Organocatalyzed Domino Reactions: Cascade or domino reactions provide a powerful method for rapidly constructing complex carbocyclic scaffolds like the cyclohexanone (B45756) core from simple precursors. nih.gov For instance, a Michael-aldol domino reaction can be used to synthesize polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov By using a chiral organocatalyst, this process can be rendered enantioselective, establishing multiple stereocenters in a single synthetic operation. rsc.orgbeilstein-journals.org

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the starting material. This auxiliary directs subsequent reactions to occur stereoselectively. After the desired stereochemistry is established, the auxiliary is removed. This method has been used to synthesize chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity. scispace.com

These strategies are fundamental in producing optically active cyclohexanol derivatives that are valuable as precursors for natural products and pharmaceutically active molecules. semanticscholar.org

Stereochemical Assignment Methodologies (e.g., NMR and X-ray)

Determining the precise three-dimensional arrangement of atoms in cyclohexanol derivatives is crucial and is accomplished using various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers. wordpress.com

¹H NMR Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons on the cyclohexane ring depends on the dihedral angle between them. This relationship can help distinguish between axial and equatorial protons and, by extension, the orientation of the substituents they are attached to. magritek.com

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, detect through-space interactions between protons that are close to each other (typically within 5 Å). wordpress.com This is particularly useful for establishing cis or trans relationships between substituents. For example, a strong NOE between two protons on the same face of the ring would support a cis configuration.

Chiral Derivatizing Agents: To determine the enantiomeric purity and absolute configuration of chiral alcohols, they can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form a mixture of diastereomers. researchgate.net These diastereomers will have distinct signals in the NMR spectrum, allowing for quantification and, in many cases, assignment of the absolute stereochemistry. researchgate.netnih.gov

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. beilstein-journals.orgsuniv.ac.in It maps the electron density to reveal the precise positions of all atoms, confirming the connectivity, configuration, and conformation of the molecule. aps.org This technique is often considered the definitive method for stereochemical assignment. beilstein-journals.org

Conformational Analysis of Substituted Cyclohexanols

Substituted cyclohexanes, including this compound, predominantly adopt a chair conformation to minimize angle and torsional strain. spcmc.ac.inslideshare.net In a chair conformation, the substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring). gmu.edu These two chair conformations can interconvert through a process called a ring flip. spcmc.ac.in

For a substituted cyclohexane, the two chair conformers are generally not equal in energy. libretexts.org The conformation that minimizes steric strain is more stable and will be present in a higher population at equilibrium. libretexts.org The most significant source of steric strain in chair conformations is the 1,3-diaxial interaction , which is the repulsive interaction between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring. fiveable.me

In the case of This compound , we can analyze the two possible chair conformations after a ring flip:

Conformer A: The hydroxyl group at C1 is in an axial position, and the methyl group at C1 is in an equatorial position.

Conformer B: The hydroxyl group at C1 is in an equatorial position, and the methyl group at C1 is in an axial position.

The two methyl groups at C4 are geminal; in any chair conformation, one will be axial and one will be equatorial. The crucial factor for stability is the position of the bulkier substituents. libretexts.orgfiveable.me The tertiary carbon at C1, with its attached methyl and hydroxyl groups, and the quaternary carbon at C4 with its two methyl groups, create significant steric bulk. The substituent at C1 will strongly prefer the equatorial position to avoid 1,3-diaxial interactions. libretexts.org

Structural Analogs and Functionalized Derivatives of 1,4,4 Trimethylcyclohexan 1 Ol

Synthesis and Characterization of Cyclohexanol (B46403) Derivatives

The synthesis of derivatives based on the 1,4,4-trimethylcyclohexanol core often begins with the corresponding ketone, 4,4,6-trimethylcyclohex-2-en-1-one. Standard organic transformations can be employed to produce the saturated alcohol and its analogs.

A primary synthetic route involves the reduction of the ketone precursor, 4,4,6-trimethylcyclohex-2-en-1-one. Catalytic hydrogenation is an effective method, utilizing catalysts such as palladium chloride or magnesium acetate (B1210297) in a hexane (B92381) solvent under a hydrogen atmosphere to reduce the ketone to the desired tertiary alcohol. Alternatively, acid-catalyzed cyclization of appropriately substituted cyclohexenols can be employed, using strong acids like sulfuric acid or Lewis acids to facilitate the intramolecular reaction.

Once synthesized, these derivatives are rigorously identified using a suite of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the hydroxyl group, which displays a characteristic broad O–H stretching vibration around 3200-3600 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In ¹H NMR, key signals include a broad peak for the hydroxyl proton and distinct signals for the methyl groups. In ¹³C NMR, the carbon bearing the hydroxyl group and the carbons of the methyl groups provide characteristic chemical shifts. Mass Spectrometry (MS) confirms the molecular weight of the compound and can reveal structural details through analysis of fragmentation patterns, such as the loss of a hydroxyl or methyl group.

| Technique | Functional Group | Characteristic Signal/Value |

|---|---|---|

| IR Spectroscopy | Hydroxyl (O-H) | Broad stretch at ~3200-3600 cm⁻¹ |

| IR Spectroscopy | Carbon-Oxygen (C-O) | Vibration at ~1050 cm⁻¹ |

| ¹H NMR | Hydroxyl Proton (-OH) | δ 1.5–2.0 ppm (broad) |

| ¹H NMR | Methyl Protons (-CH₃) | δ 0.8–1.2 ppm |

| Mass Spectrometry | Molecular Ion Peak (M⁺) for C₉H₁₈O | m/z ~142.24 |

Preparation of Amino-substituted Cyclohexanols

Introducing a nitrogen-containing functional group, such as an amino group, onto the cyclohexanol scaffold significantly alters its chemical properties. Two primary methods for preparing amino-substituted derivatives are the Ritter reaction and reductive amination of a ketone precursor.

The Ritter reaction is particularly well-suited for tertiary alcohols like 1,4,4-trimethylcyclohexan-1-ol. This reaction involves treating the alcohol with a nitrile (R-C≡N) in the presence of a strong acid. chemistry-reaction.com The acid protonates the hydroxyl group, which leaves as a water molecule to generate a stable tertiary carbocation. chemistry-reaction.com The nitrile's nitrogen atom then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. openochem.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate yields an N-alkyl amide. openochem.orgwikipedia.org This amide can then be hydrolyzed further under acidic or basic conditions to produce the corresponding primary amine. The Ritter reaction is a powerful tool for converting tertiary alcohols directly into N-substituted amides and, ultimately, amines. wikipedia.orgnih.gov

| Method | Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| Ritter Reaction | Tertiary Alcohol | Nitrile (R-CN), Strong Acid (e.g., H₂SO₄) | Nitrilium Ion | N-Alkyl Amide (hydrolyzes to Amine) |

| Reductive Amination | Ketone | Amine (e.g., NH₃), Reducing Agent (e.g., NaBH₃CN) | Imine | Amine |

An alternative pathway is the reductive amination of the corresponding ketone, 1,4,4-trimethylcyclohexanone. wikipedia.org This process involves the reaction of the ketone with an amine, such as ammonia, to form an imine intermediate. wikipedia.org This intermediate is then reduced in the same pot to the desired amine. pearson.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. wikipedia.orgmdpi.com This one-pot method is highly efficient for converting ketones into a wide variety of primary, secondary, and tertiary amines. wikipedia.org

Trifluoromethylated Cyclohexanol Derivatives

The introduction of a trifluoromethyl (-CF₃) group into organic molecules can profoundly influence their physical and biological properties. A premier method for synthesizing trifluoromethylated tertiary alcohols is the nucleophilic trifluoromethylation of a ketone precursor using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. sigmaaldrich.comacs.org

The synthesis of a trifluoromethylated derivative of this compound would begin with its ketone analog, 1,4,4-trimethylcyclohexanone. The reaction is typically initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). sigmaaldrich.commdpi.com The fluoride ion activates the silicon center of the Ruppert-Prakash reagent, facilitating the transfer of the nucleophilic trifluoromethyl anion to the electrophilic carbonyl carbon of the ketone. mdpi.com This addition forms a trifluoromethylated silyl (B83357) ether intermediate. A subsequent aqueous workup hydrolyzes the silyl ether to yield the final product, 1-(trifluoromethyl)-1,4,4-trimethylcyclohexan-1-ol. This method is highly effective for the trifluoromethylation of a wide range of aldehydes and ketones. mdpi.comnih.gov

Unsaturated Cyclohexanol Analogs (e.g., 1,4,4-trimethylcyclohex-2-en-1-ol (B8761385) as a precursor)

Unsaturated analogs, such as 1,4,4-trimethylcyclohex-2-en-1-ol, are valuable synthetic intermediates because the double bond provides a handle for further functionalization. nih.gov The synthesis of these allylic alcohols can be achieved through several strategic approaches.

One common method is the selective reduction of the corresponding α,β-unsaturated ketone (an enone). For example, the Luche reduction, which uses sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is highly effective for the 1,2-reduction of enones to allylic alcohols, leaving the carbon-carbon double bond intact. chemicalbook.com Applying this to 1,4,4-trimethylcyclohex-2-en-1-one would yield the desired 1,4,4-trimethylcyclohex-2-en-1-ol. chemicalbook.com

Another powerful strategy is the allylic oxidation of a cyclohexene (B86901) precursor. thieme-connect.de This reaction directly installs a hydroxyl group on a carbon adjacent to the double bond. Reagents such as selenium dioxide or various copper and palladium catalysts can be used to achieve this transformation. thieme-connect.dersc.orgnih.gov For instance, the oxidation of 1,4,4-trimethylcyclohexene using an appropriate catalytic system would produce 1,4,4-trimethylcyclohex-2-en-1-ol. rsc.org

Once synthesized, this unsaturated alcohol serves as a versatile precursor. The double bond can undergo various reactions, such as epoxidation, dihydroxylation, or hydrogenation, while the alcohol group can be oxidized to a ketone or used in substitution reactions, enabling the creation of a wide array of more complex derivatives.

Biocatalytic Pathways and Enzymatic Modifications

Enzymatic Transformations of 1,4,4-Trimethylcyclohexan-1-ol

Direct enzymatic transformation studies on this compound are not extensively documented in the literature. However, the enzymatic modifications of structurally similar cyclohexanol (B46403) derivatives provide a strong indication of potential biocatalytic reactions. The primary enzymatic transformation anticipated for a tertiary alcohol like this compound is oxidation.

Cytochrome P450 monooxygenases are a versatile class of enzymes known to catalyze the challenging hydroxylation of unactivated C-H bonds in a wide variety of substrates, including cyclic hydrocarbons. nih.gov These enzymes could potentially hydroxylate the cyclohexane (B81311) ring of this compound at various positions, leading to the formation of diol derivatives. The regioselectivity of such a reaction would be dictated by the specific P450 enzyme used.

While tertiary alcohols are generally resistant to oxidation by common dehydrogenases, certain microbial transformations have shown the capability to oxidize related structures. For instance, the metabolism of cyclohexanol in various microorganisms proceeds via oxidation to the corresponding cyclohexanone (B45756). nih.govresearchgate.net This transformation is a key step in the mineralization of alicyclic compounds. While the tertiary nature of the alcohol in this compound presents a greater challenge, specialized oxidoreductases or monooxygenases found in diverse microbial populations may be capable of catalyzing this oxidation or other modifications such as ring cleavage.

Metabolic and Biotransformation Pathways

The metabolic fate of this compound in microorganisms is not specifically elucidated, but pathways for analogous alicyclic compounds have been established. For simple cyclohexane, a common bacterial degradation pathway involves a sequence of oxidation and ring-opening reactions. A well-studied example is the pathway in Pseudomonas and Nocardia species, which proceeds as follows:

Oxidation: Cyclohexanol is oxidized to cyclohexanone. researchgate.net

Baeyer-Villiger Oxidation: A monooxygenase inserts an oxygen atom into the ring, converting cyclohexanone to ε-caprolactone. nih.govresearchgate.net

Hydrolysis: A lactone hydrolase opens the ring to form 6-hydroxycaproate. nih.gov

Further Oxidation: The hydroxy acid is further oxidized to adipate, which then enters central metabolism. nih.govresearchgate.net

It is plausible that a similar pathway could be operative for substituted cyclohexanols, although the methyl groups on this compound would likely necessitate enzymes with specific substrate tolerance and could lead to different metabolic end-products.

Fungal biotransformations are also a powerful tool for modifying complex molecules, including terpenoids which often contain substituted cyclohexane rings. nih.govresearchgate.net Fungi are known to perform a wide array of reactions including hydroxylations, dehydrogenations, and glycosylations on such substrates. researchgate.netnih.gov For example, the biotransformation of the related isoprenoid, abscisic acid, which contains a trimethylated cyclohexene (B86901) ring, by the bacterium Rhodococcus sp. P1Y leads to a metabolite named rhodococcal acid (1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid), indicating that modification of the ring and its substituents is a key metabolic strategy. mdpi.comsemanticscholar.org

| Microorganism | Substrate | Transformation Type | Product(s) |

| Pseudomonas sp. | Cyclohexane | Oxidation, Ring Cleavage | Cyclohexanol, Cyclohexanone, ε-Caprolactone, Adipate |

| Nocardia globerula CL1 | Cyclohexanol | Oxidation, Ring Cleavage | Cyclohexanone, ε-Caprolactone, 6-Hydroxycaproate |

| Rhodococcus sp. P1Y | Abscisic Acid | Side Chain Disassembly, Ring Oxidation | Rhodococcal Acid, Dehydrovomifoliol |

| Glomerella cingulata | Tetrahydrogeraniol | Regioselective Hydroxylation | Hydroxycitronellol |

Enzyme-Catalyzed Asymmetric Synthesis of Related Compounds

While this compound itself is achiral, the enzymatic synthesis of chiral derivatives of cyclohexanol and related cyclic compounds is a significant area of research. taylorfrancis.com Enzymes like ketoreductases (KREDs), amine dehydrogenases (AmDHs), and transaminases are instrumental in producing enantiomerically pure cyclic alcohols and amines, which are valuable building blocks for pharmaceuticals. nih.govnih.gov

A notable example is the two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone) to produce (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. nih.gov This process utilizes an old yellow enzyme (OYE) for the initial stereospecific reduction of a C=C bond, followed by a reductase for the asymmetric reduction of a keto group, demonstrating the power of enzymes in creating multiple stereocenters with high precision. nih.gov

The following table summarizes selected enzymatic approaches to the synthesis of chiral cyclohexane derivatives.

| Enzyme(s) | Substrate | Reaction Type | Product | Key Features |

| Old Yellow Enzyme (OYE) & Levodione Reductase | 2,6,6-Trimethyl-2-cyclohexen-1,4-dione | Asymmetric C=C and C=O reduction | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone | Two-step enzymatic synthesis creating two chiral centers. nih.gov |

| Ene-Reductase & Amine Dehydrogenase (AmDH) | Unsaturated Ketones/Aldehydes | Asymmetric C=C reduction & Reductive Amination | Chiral Diastereomerically Enriched Amines | One-pot biocascade for complex chiral amine synthesis. tudelft.nl |

| Keto Reductase (KRED) & Amine Transaminase (ATA) | 4-Oxocyclohexanecarboxylate | Reductive Amination | cis- and trans-4-Aminocyclohexanols | Stereodivergent synthesis of different isomers by selecting appropriate enzymes. |

Role in Multi-Enzyme Cascade Reactions for Chiral Compound Production

Multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, represent a highly efficient strategy for synthesizing complex molecules from simple precursors. researchgate.net These cascades eliminate the need for isolating intermediates, reduce waste, and can overcome thermodynamic limitations. tudelft.nl Substituted cyclohexanol structures, or the enzymes that can produce or modify them, can be integral components of such cascades.

For example, a four-step enzymatic cascade has been engineered in Pseudomonas taiwanensis VLB120 to convert cyclohexane into 6-hydroxyhexanoic acid, passing through cyclohexanol and cyclohexanone intermediates. researchgate.net This demonstrates how an initial hydroxylation of a cyclohexane ring can initiate a sequence of biocatalytic transformations leading to a valuable linear product.

Furthermore, the combination of an ene-reductase with an amine dehydrogenase in a one-pot system allows for the synthesis of chiral amines from α,β-unsaturated ketones. tudelft.nl If an unsaturated trimethylated cyclohexenone were used as a substrate, such a cascade could potentially lead to the synthesis of chiral 1,4,4-trimethylcyclohexylamines, valuable synthons in medicinal chemistry. The compatibility of different enzyme classes under the same reaction conditions is crucial for the success of these one-pot processes. researchgate.net

These examples highlight the potential for incorporating enzymes that act on this compound or its precursors into sophisticated multi-enzyme systems for the efficient and stereoselective production of high-value chiral chemicals.

Strategic Applications in Advanced Organic Synthesis

Role as an Intermediate in Complex Molecule Construction

In organic synthesis, the construction of complex molecules often relies on the use of well-defined building blocks that introduce specific structural motifs and stereochemical control. 1,4,4-Trimethylcyclohexan-1-ol serves as such a foundational intermediate. The cyclohexane (B81311) ring provides a rigid, three-dimensional scaffold that is a common feature in numerous natural products and bioactive compounds. nih.gov By using this compound as a starting point, chemists can incorporate the 1,4,4-trimethylcyclohexyl moiety into larger, more intricate molecular frameworks.

Utility in Preparing Cyclohexanol (B46403) Derivatives for Downstream Synthesis

The functional versatility of this compound is most evident in its role as a precursor to a variety of cyclohexanol derivatives, which are themselves valuable intermediates for subsequent synthetic steps. The tertiary alcohol moiety can undergo several key transformations.

One of the most significant derivatization reactions is acid-catalyzed dehydration. In the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid, this compound undergoes an E1 elimination reaction. The mechanism involves the protonation of the hydroxyl group, which then departs as a water molecule to form a stable tertiary carbocation. A subsequent deprotonation step yields the alkene, 1,4,4-trimethylcyclohexene. utdallas.edu This volatile derivative serves as a useful building block for reactions involving carbon-carbon double bonds.

Furthermore, the hydroxyl group can be substituted via an S(_N)1 mechanism. Reaction with hydrogen halides (e.g., HBr or HCl) leads to the formation of the corresponding 1-halo-1,4,4-trimethylcyclohexane. The tertiary nature of the alcohol facilitates the formation of the stable carbocation intermediate necessary for this substitution. Other potential derivatizations include etherification, where the alcohol can be converted into an ether, and esterification to form various esters, which can act as protecting groups or introduce new functionalities for downstream applications. organic-chemistry.org

| Reaction Type | Reagents | Product | Synthetic Utility |

|---|---|---|---|

| Dehydration (E1 Elimination) | H₂SO₄ or H₃PO₄, Heat | 1,4,4-Trimethylcyclohexene | Precursor for additions, polymerizations |

| Substitution (SN1) | HBr or HCl | 1-Bromo- or 1-Chloro-1,4,4-trimethylcyclohexane | Intermediate for Grignard reagents, further substitutions |

| Etherification | NaH, then CH₃I | 1-Methoxy-1,4,4-trimethylcyclohexane | Stable, protected alcohol derivative |

| Esterification | Acetyl Chloride, Pyridine | 1,4,4-Trimethylcyclohexyl acetate (B1210297) | Fragrance research, protecting group |

Introduction of Three-Dimensional Shape in Drug-Like Molecules

In modern medicinal chemistry, there is a significant emphasis on moving away from flat, two-dimensional molecules towards compounds with greater three-dimensional (3D) complexity. nih.govnih.gov Molecules with a higher degree of sp³-hybridized atoms, like those in a cyclohexane ring, often exhibit improved pharmacological properties, including enhanced binding affinity, greater selectivity for their biological targets, and better metabolic stability. lifechemicals.com Increased 3D shape allows for more precise and intricate interactions within the binding pockets of proteins. lifechemicals.com

The 1,4,4-trimethylcyclohexyl group is an excellent scaffold for introducing three-dimensionality into drug-like molecules. Its key features include:

A Non-Planar Ring: The cyclohexane ring exists in a stable chair conformation, providing a rigid, non-aromatic core.

Steric Bulk: The three methyl groups, particularly the gem-dimethyl group at the C4 position, add significant steric bulk and create a defined molecular shape. This bulk can be used to probe specific regions of a protein binding site or to shield parts of the molecule from metabolic enzymes.

Conformational Rigidity: The substitution pattern helps to lock the ring in a preferred conformation, reducing the molecule's flexibility and the associated entropic penalty upon binding to a target.

By incorporating this moiety, medicinal chemists can design molecules that occupy a more defined volume of space, potentially leading to the development of more potent and selective therapeutic agents.

Synthetic Utility in Volatile Organic Compound Research

The field of volatile organic compound (VOC) research, particularly in the fragrance and flavor industry, heavily relies on compounds with specific molecular weights and structural features that lead to desirable olfactory properties. sci-hub.se Cyclic terpenes and their derivatives are a cornerstone of fragrance chemistry. aussiedistiller.com.au For instance, the closely related monoterpene alcohol, α-terpineol, is a widely used fragrance ingredient known for its pleasant lilac-like scent. aussiedistiller.com.au

While this compound itself is not a prominent fragrance, its structure is highly relevant to this area of research. The trimethylcyclohexyl scaffold is a key structural element in a number of valuable synthetic aroma chemicals. google.com Therefore, this compound serves as a valuable precursor for the synthesis and study of new VOCs.

Through straightforward chemical transformations, it can be converted into derivatives with potential fragrance properties. The dehydration product, 1,4,4-trimethylcyclohexene, is a volatile alkene. More significantly, esterification of the alcohol leads to compounds like 1,4,4-trimethylcyclohexyl acetate. Acetate esters of cyclic alcohols are a classic and important class of fragrance compounds, often possessing fruity or floral notes. The synthetic utility of this compound in this context is its role as a starting material for creating a library of novel derivatives (e.g., different esters, ethers) whose olfactory properties can be systematically investigated.

| Parent Compound | Derivative | Class of Compound | Relevance to VOC Research |

|---|---|---|---|

| This compound | 1,4,4-Trimethylcyclohexene | Cyclic Alkene | Potential for unique scents; intermediate for further functionalization. |

| This compound | 1,4,4-Trimethylcyclohexyl acetate | Cyclic Ester | Belongs to a well-established class of fragrance compounds with fruity/floral notes. |

| This compound | 1,4,4-Trimethylcyclohexyl propionate | Cyclic Ester | Exploration of how ester chain length affects olfactory properties. |

| This compound | 1-Methoxy-1,4,4-trimethylcyclohexane | Cyclic Ether | Ethers are another class of compounds investigated for unique aroma profiles. |

Q & A

Q. What are the optimal synthetic routes for 1,4,4-Trimethylcyclohexan-1-ol in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves catalytic hydrogenation or acid-catalyzed cyclization of substituted cyclohexenols. For example:

- Catalytic Hydrogenation : Use palladium chloride or magnesium acetate as catalysts in hexane solvent under hydrogen gas (1–3 atm) to reduce ketone precursors to the alcohol .

- Acid-Catalyzed Cyclization : Employ sulfuric acid or Lewis acids (e.g., BF₃·Et₂O) to promote intramolecular cyclization of pre-functionalized substrates.

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

- Optimize temperature (60–100°C) and catalyst loading (5–10 mol%) to minimize byproducts like 2-methylcyclohexanone .

Q. Table 1: Synthetic Method Comparison

| Method | Catalyst/Solvent | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | PdCl₂/Hexane | 73 | <5% ketones | |

| Acid-Catalyzed Cyclization | H₂SO₄/Toluene | 65 | Cyclohexene derivatives |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include a hydroxyl proton (δ 1.5–2.0 ppm, broad) and methyl groups (δ 0.8–1.2 ppm). The cyclohexanol backbone shows distinct coupling patterns (e.g., axial-equatorial protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry : The molecular ion peak (m/z 156.26) confirms the molecular weight, while fragmentation patterns reveal substituent loss (e.g., –OH or –CH₃ groups) .

- IR Spectroscopy : A broad O–H stretch (~3200 cm⁻¹) and C–O vibration (~1050 cm⁻¹) are diagnostic.

Q. Table 2: Representative Spectral Data

| Technique | Key Signals/Peaks | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.23 (s, 9H, 3×CH₃) | Methyl groups on cyclohexane | |

| ¹³C NMR | δ 71.5 (C-OH), 33.5 (C-CH₃) | Hydroxyl and methyl carbons | |

| GC-MS | m/z 156 (M⁺), 138 (M–H₂O) | Molecular ion and dehydration |

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound?

Methodological Answer: The axial vs. equatorial positioning of substituents affects reaction pathways:

- Axial Hydroxyl Group : Increases steric hindrance, reducing nucleophilic substitution rates but favoring elimination reactions (e.g., dehydration to alkenes under acidic conditions) .

- Equatorial Methyl Groups : Stabilize chair conformers, influencing regioselectivity in oxidation (e.g., preferential formation of ketones at less hindered positions) .

Q. Experimental Design :

- Use dynamic NMR to study conformational equilibria.

- Compare reaction outcomes (e.g., oxidation with CrO₃ vs. PCC) to map steric effects .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity Effects : Trace ketones (e.g., 2-methylcyclohexanone) can alter reaction pathways. Validate purity via HPLC or differential scanning calorimetry (DSC) .

- Solvent Polarity : Polar solvents (e.g., ethanol) stabilize ionic intermediates, while non-polar solvents favor radical pathways. Replicate disputed experiments under strictly controlled solvent conditions .

Case Study : Conflicting yields in hydrogenation (73% vs. 50%) were traced to residual moisture in hexane, which deactivates Pd catalysts. Drying solvents over molecular sieves resolved the issue .

Q. What strategies are effective for studying the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) with concentrations ranging from 0.1–10 mM. Include controls (e.g., ampicillin) and measure zone-of-inhibition diameters .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Correlate results with logP values to study membrane permeability .

Q. Data Analysis :

- Apply multivariate statistics (e.g., PCA) to disentangle steric vs. electronic contributions to bioactivity.

- Cross-reference with PubChem bioassay data (AID 1259401) for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.